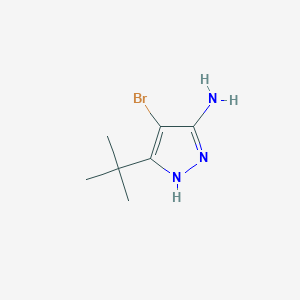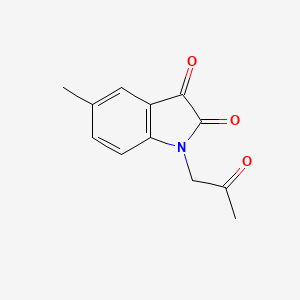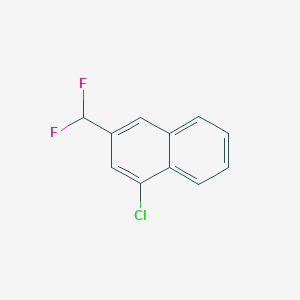
(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid is a compound that belongs to the class of indene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene core structure.
Methylation: The methyl group is introduced at the 3-position of the indene ring through methylation reactions.
Oxidation: The oxidation of the indene ring to form the 1-oxo group is carried out using oxidizing agents.
Acetic Acid Substitution: The final step involves the substitution of the acetic acid group at the 2-position of the indene ring.
Industrial Production Methods
Industrial production methods for 2-(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid involve large-scale synthesis using optimized reaction conditions and catalysts to achieve high yields and purity. The process typically includes continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: The hydroxyl and acetic acid groups can undergo substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indene derivatives with different functional groups, which can be further explored for their biological and chemical properties.
Applications De Recherche Scientifique
2-(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
2-(3-Hydroxy-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid: A closely related compound with a hydroxyl group at the 3-position.
5-Hydroxy-2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid: A compound with a similar structure but different substitution pattern.
Uniqueness
2-(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methyl, and acetic acid groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
725715-05-9 |
|---|---|
Formule moléculaire |
C12H12O4 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
2-(6-hydroxy-1-methyl-3-oxo-1,2-dihydroinden-2-yl)acetic acid |
InChI |
InChI=1S/C12H12O4/c1-6-9-4-7(13)2-3-8(9)12(16)10(6)5-11(14)15/h2-4,6,10,13H,5H2,1H3,(H,14,15) |
Clé InChI |
UAUGVRKAAYAXKS-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(=O)C2=C1C=C(C=C2)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride](/img/structure/B11886982.png)


![6-Methyl-2-(pyrrolidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11887013.png)






![4-Phenyl-1,3-diazaspiro[4.5]dec-2-ene](/img/structure/B11887069.png)
